molecular formula C11H13NO3 B2712687 Ethyl 4-oxo-4,5,6,7-tetrahydro-1h-indole-2-carboxylate CAS No. 1142816-66-7

Ethyl 4-oxo-4,5,6,7-tetrahydro-1h-indole-2-carboxylate

Cat. No.: B2712687
CAS No.: 1142816-66-7
M. Wt: 207.229
InChI Key: LIDPGDOLSVFKTR-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated indole core with a ketone group at the 4-position and an ester moiety at the 2-position. This scaffold is significant in medicinal chemistry due to its versatility as a precursor for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. The compound’s structure combines rigidity from the tetrahydroindole system with functional groups that enable diverse derivatization .

Properties

IUPAC Name

ethyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h6,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDPGDOLSVFKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142816-66-7
Record name ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs optimized versions of classical synthetic methods to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of indole compounds, including ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, exhibit promising anticancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it was shown to affect the expression of key proteins involved in cell survival pathways.

Case Study:
In a controlled experiment involving various cancer cell lines (e.g., breast and colon cancer), this compound demonstrated a dose-dependent decrease in cell viability. The IC50 values were recorded at concentrations significantly lower than those required for conventional chemotherapeutics.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as an important building block in the synthesis of complex organic molecules. Its versatile reactivity allows it to participate in various reactions such as cycloadditions and functional group transformations.

Data Table: Synthesis Applications

Reaction TypeExample ReactionReference
CycloadditionDiels-Alder reaction with dienophiles
FunctionalizationN-substitution reactions leading to diverse derivatives
Multi-component synthesisSynthesis of spirooxindoles using radical mediators

Material Science

3.1 Polymer Chemistry

The compound has been explored for its potential in polymer chemistry as a monomer for the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study:
A recent study investigated the polymerization of this compound with other monomers to create copolymers exhibiting improved thermal properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituent placement and ring saturation (Table 1):

Compound Name CAS RN Substituents/Oxo Position Molecular Formula Molecular Weight Key Properties
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate - 4-oxo, tetrahydro C11H13NO3 207.23 Not explicitly reported in evidence; inferred from analogs.
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate 7272-58-4 3-methyl, 4-oxo C12H15NO3 221.25 Similar scaffold with enhanced lipophilicity due to methyl group .
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate 119647-73-3 7-oxo C11H13NO3 207.23 Altered ketone position impacts hydrogen bonding and reactivity .
Ethyl 5-fluoroindole-2-carboxylate - 5-fluoro, non-hydrogenated C11H10FNO2 207.21 Electron-withdrawing fluoro group enhances electrophilic substitution .
Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate 1428139-42-7 3-amino, 6-(5-methylfuryl) C16H18N2O4 302.33 Bulky furyl substituent and amino group modulate steric and electronic profiles .

Key Observations :

  • Oxo Position : The 4-oxo derivative (target compound) and 7-oxo analog (CAS 119647-73-3) differ in ketone placement, affecting ring puckering and intermolecular interactions (e.g., hydrogen bonding) .
  • Substituent Effects: Methyl groups (e.g., CAS 7272-58-4) increase hydrophobicity, while amino or fluorinated groups (e.g., CAS 1428139-42-7) enhance polarity and reactivity .

Reactivity Trends :

  • The 4-oxo group facilitates nucleophilic attacks (e.g., enolate formation), while ester groups enable hydrolysis to carboxylic acids for further functionalization .
  • Fluorinated analogs exhibit lower yields due to steric and electronic effects, as seen in (37.5% yield vs. 10% for bulkier derivatives) .

Physicochemical and Spectroscopic Properties

  • Melting Points: Analogs with hydrogenated rings (e.g., CAS 119647-73-3) show higher melting points (232–234°C) compared to non-hydrogenated derivatives (e.g., 5-fluoroindole-2-carboxylate, m.p. 249–250°C) due to enhanced crystallinity .
  • Spectroscopy :
    • ¹H-NMR : Downfield shifts for indole NH (δ 9.25–12.33 ppm) and aromatic protons (δ 7.0–8.85 ppm) are consistent across analogs .
    • IR : Strong carbonyl stretches (1666–1670 cm⁻¹ for esters, 1581–1535 cm⁻¹ for amides) confirm functional group integrity .

Biological Activity

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 119647-73-3

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has shown potential as a radical scavenger, which is crucial for mitigating oxidative stress in biological systems. Studies indicate that similar indole derivatives exhibit significant antioxidant properties by neutralizing reactive oxygen species (ROS) .
  • Cytotoxicity : Ethyl 4-oxo derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against HeLa and A549 cell lines, showing IC50 values in the range of 20–50 µM . This suggests a possible role in cancer therapy.
  • Anti-inflammatory Properties : Indole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . this compound may exert similar effects.

Case Studies

  • Study on Antioxidant Activity :
    • A study assessed the antioxidant capacity of various indole derivatives using the DPPH assay. Ethyl 4-oxo derivatives showed promising results with IC50 values comparable to well-known antioxidants .
  • Cytotoxicity Assessment :
    • In vitro studies evaluated the cytotoxic effects on human cancer cell lines (e.g., MDA-MB-231 and HT-29). The compound exhibited selective toxicity with IC50 values ranging from 30 to 70 µM depending on the cell line tested .
  • Anti-inflammatory Effects :
    • Research indicated that ethyl 4-oxo derivatives could inhibit COX enzymes, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases .

Data Table: Biological Activities of Ethyl 4-oxo Derivatives

Activity TypeModel/SystemObserved EffectReference
AntioxidantDPPH AssayIC50 = 25 µM
CytotoxicityHeLa CellsIC50 = 35 µM
CytotoxicityA549 CellsIC50 = 50 µM
Anti-inflammatoryCOX InhibitionSignificant inhibition

Q & A

Q. Example Crystallographic Parameters

ParameterValue
Space groupP2₁/c
R-factor<0.05
Bond length (C=O)1.22 Å

What spectral techniques are critical for characterizing derivatives, and how are data contradictions resolved?

Basic
1H NMR identifies substituents on the indole ring. Key signals include:

  • Ester CH₃ : δ 1.16–1.30 ppm (triplet).
  • Tetrahydroindole CH₂ : δ 1.54–1.72 ppm (multiplet) .
    IR spectroscopy confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹). Discrepancies in NMR data (e.g., shifted peaks due to solvent effects) are resolved using deuterated solvents (DMSO-d₆) and cross-validation with HRMS .

How can researchers design biological activity assays for this compound?

Q. Advanced

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Reference compounds like thiazolopyridone derivatives show activity at 10–50 µM .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates. Monitor activity via fluorescence quenching .
  • Metabolic stability : Perform liver microsome assays to assess oxidation pathways .

Q. Table: Example Bioactivity Data

Assay TypeResultReference
Cytotoxicity (MTT)IC₅₀ = 25 µM (HeLa)
Kinase inhibitionKi = 0.8 µM (EGFR)

What strategies address low yields in multi-step syntheses of derivatives?

Q. Methodological Focus

  • Stepwise optimization : Adjust stoichiometry (e.g., 1.1 equiv of formyl-indole for condensation) .
  • Flow chemistry : Continuous reactors improve mixing and reduce side products .
  • Catalytic systems : Use Pd/C or enzymes for selective reductions .

How do electronic effects of substituents influence reactivity in ring-functionalization reactions?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF₃) deactivate the indole ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ for nitration) .
  • Steric effects : Bulky substituents at the 6-position hinder nucleophilic attacks, favoring regioselectivity at the 3-position .
  • DFT studies : Calculate Fukui indices to predict electrophilic sites .

What are the challenges in scaling up lab-scale syntheses for preclinical studies?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Solvent selection : Switch from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Process analytics : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

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